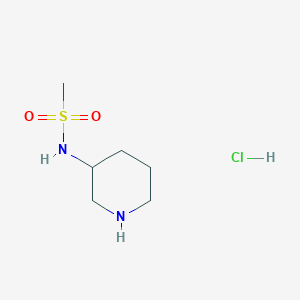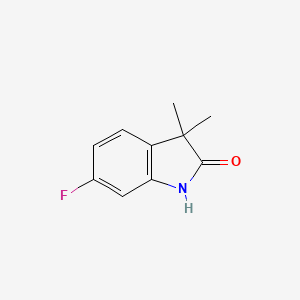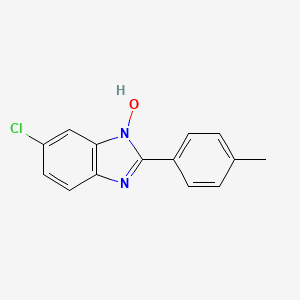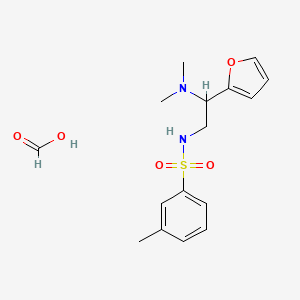![molecular formula C14H17BrClN3O3S B2947390 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide CAS No. 1356570-41-6](/img/structure/B2947390.png)
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide, also known as BRD-7929, is a small molecule inhibitor that has shown promising results in various scientific research studies. It is a potent and selective inhibitor of a specific protein kinase, which plays a crucial role in the regulation of cellular processes such as cell growth, proliferation, and survival.
Mecanismo De Acción
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide works by selectively inhibiting the activity of a specific protein kinase, which is involved in the regulation of cellular processes such as cell growth, proliferation, and survival. This kinase is overexpressed in many types of cancer cells, making it a promising target for cancer therapy. Inhibition of this kinase leads to the suppression of cell growth and proliferation, ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide has been shown to have significant biochemical and physiological effects in various scientific research studies. It has been shown to inhibit the activity of a specific protein kinase, leading to the suppression of cell growth and proliferation. Furthermore, it has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide is its high potency and selectivity for a specific protein kinase, making it an ideal candidate for scientific research studies. However, one of the main limitations of 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for the scientific research of 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide. One potential direction is to further investigate its potential application in the treatment of various types of cancer. Another potential direction is to explore its anti-inflammatory effects in more detail, with the aim of developing new treatments for inflammatory diseases. Additionally, further studies are needed to investigate the potential side effects of 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide is a small molecule inhibitor that has shown promising results in various scientific research studies. It is a potent and selective inhibitor of a specific protein kinase, which plays a crucial role in the regulation of cellular processes. 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide has potential applications in the treatment of various diseases such as cancer and inflammation. However, further studies are needed to investigate its potential side effects and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the octahydro-1H-indole-2-carboxamide moiety, which is achieved through a multistep process involving cyclization and reduction reactions. The final product is obtained through purification and isolation steps, which yield a white solid with high purity.
Aplicaciones Científicas De Investigación
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide has been extensively studied for its potential application in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of a specific protein kinase, which is overexpressed in many types of cancer cells. Inhibition of this kinase leads to the suppression of cell growth and proliferation, making it a promising candidate for cancer therapy. Furthermore, 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1-(5-bromo-2-chloropyridin-3-yl)sulfonyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClN3O3S/c15-9-6-12(13(16)18-7-9)23(21,22)19-10-4-2-1-3-8(10)5-11(19)14(17)20/h6-8,10-11H,1-5H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVALNEZNMVFVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2S(=O)(=O)C3=C(N=CC(=C3)Br)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

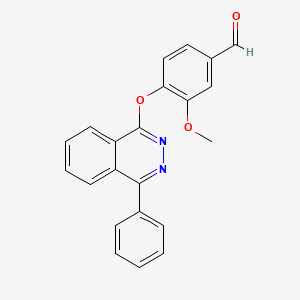
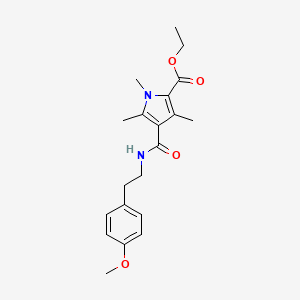
![1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2947310.png)
![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)
![ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate](/img/structure/B2947312.png)
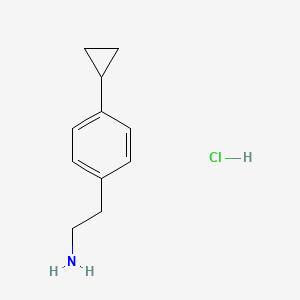
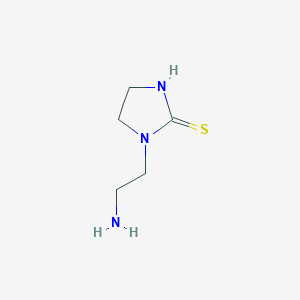
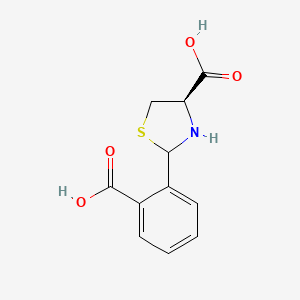
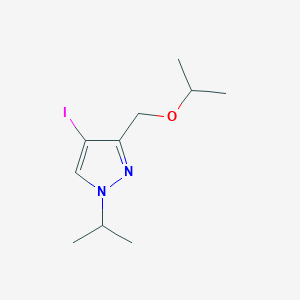
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2947325.png)
